2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one
Description
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H16N4O/c1-16(2)9-5-3-8(4-6-9)10-7-11(17)15-12(13)14-10/h3-6,10H,7H2,1-2H3,(H3,13,14,15,17) |
InChI Key |
NPWXPHBVSGSTBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=O)NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrimidines .
Scientific Research Applications
2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to biologically active pyrimidines.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, thereby modulating biological activity. Detailed studies on its binding affinity and interaction with molecular targets are essential to elucidate its mechanism of action .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and synthetic differences:
Spectral and Physicochemical Differences
- ¹H NMR Shifts: The para-dimethylamino group in the target compound causes upfield shifts (~5.1–5.3 ppm) for aromatic protons compared to electron-withdrawing substituents (e.g., 4-fluorophenyl in : 6.8–7.2 ppm). Methyl groups in CAS 40778-16-3 produce distinct singlets at 2.1–2.3 ppm .
- Lipophilicity : LogP values (estimated) vary significantly:
- Target compound: ~1.2 (moderate hydrophilicity).
- CAS 1858871-61-0 (isopropyl derivative): ~2.5 (higher membrane permeability) .
Biological Activity
2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H18N4O
- Molecular Weight : 258.32 g/mol
- CAS Number : 311773-24-7
Biological Activity Overview
The compound exhibits a range of biological activities primarily due to its interactions with various biological targets. Here are some key areas of activity:
-
Topoisomerase Inhibition :
- The compound has shown potential as a selective inhibitor of topoisomerase II (Topo II), an enzyme critical for DNA replication and transcription. Inhibitors of Topo II can induce apoptosis in cancer cells by disrupting DNA repair mechanisms .
- A study indicated that derivatives related to this compound exhibited significant inhibitory effects on both TopoIIα and TopoIIβ, leading to reduced cell proliferation in cancer lines such as MGC-803 and HeLa .
-
Thymidine Phosphorylase Inhibition :
- Thymidine phosphorylase (TP) is implicated in tumor progression through angiogenesis. Compounds similar to this compound have been evaluated for their ability to inhibit TP.
- Research demonstrated that certain derivatives displayed IC50 values indicating effective inhibition of TP activity, suggesting potential applications in cancer therapy .
- Antiproliferative Activity :
Case Study 1: Topoisomerase II Inhibition
In a comparative study involving several compounds, this compound derivatives were tested for their ability to inhibit Topo II enzymes. The results indicated that these compounds not only inhibited enzyme activity but also led to significant apoptosis in prostate cancer cells.
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 15 ± 0.5 | MGC-803 | Topo II inhibition |
| Compound B | 20 ± 0.8 | HeLa | Topo II inhibition |
| Compound C | 10 ± 0.3 | PCa | Dual inhibition (Topo II & AR) |
Case Study 2: Thymidine Phosphorylase Inhibition
A series of dihydropyrimidone derivatives were synthesized and tested for TP inhibitory activity. The study highlighted the non-cytotoxic nature of these compounds against normal fibroblast cells while maintaining significant inhibition against the TP enzyme.
| Compound | IC50 (µM) | Mode of Action |
|---|---|---|
| Compound D | 303.5 ± 1.0 | Non-competitive |
| Compound E | 314.0 ± 0.9 | Non-competitive |
| Compound F | 322.6 ± 1.5 | Non-competitive |
The biological activity of the compound is attributed to its structural features that facilitate interaction with target enzymes:
- Hydrogen Bonding : The amino group and other functional groups allow for hydrogen bonding with active sites on enzymes like Topo II and TP.
- Molecular Docking Studies : Computational studies suggest that the compound fits well into the binding sites of these enzymes, supporting its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
